molecular formula C22H20ClN3O2S B11434758 3-(3-chloro-4-methylphenyl)-8-(2-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

3-(3-chloro-4-methylphenyl)-8-(2-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11434758
M. Wt: 425.9 g/mol
InChI Key: CFCUXZMMZUUPKF-UHFFFAOYSA-N
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Description

3-(3-CHLORO-4-METHYLPHENYL)-8-(2-METHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-CHLORO-4-METHYLPHENYL)-8-(2-METHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrido[2,1-b][1,3,5]thiadiazine core, followed by the introduction of the 3-chloro-4-methylphenyl and 2-methoxyphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This includes scaling up the reactions, using continuous flow reactors, and employing green chemistry principles to reduce waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(3-CHLORO-4-METHYLPHENYL)-8-(2-METHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-(3-CHLORO-4-METHYLPHENYL)-8-(2-METHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-CHLORO-4-METHYLPHENYL)-8-(2-METHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-methylphenyl isocyanate: A related compound with similar structural features.

    2-Methoxyphenyl isocyanate: Another compound with a similar functional group.

Uniqueness

3-(3-CHLORO-4-METHYLPHENYL)-8-(2-METHOXYPHENYL)-6-OXO-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE is unique due to its combination of functional groups and the resulting properties

Properties

Molecular Formula

C22H20ClN3O2S

Molecular Weight

425.9 g/mol

IUPAC Name

3-(3-chloro-4-methylphenyl)-8-(2-methoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C22H20ClN3O2S/c1-14-7-8-15(9-19(14)23)25-12-26-21(27)10-17(18(11-24)22(26)29-13-25)16-5-3-4-6-20(16)28-2/h3-9,17H,10,12-13H2,1-2H3

InChI Key

CFCUXZMMZUUPKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC=CC=C4OC)Cl

Origin of Product

United States

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